![molecular formula C18H20ClN3 B5910824 N-(3-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5910824.png)
N-(3-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine, commonly known as Trazodone, is a psychoactive drug that is primarily used to treat depression and anxiety disorders. It belongs to the class of drugs called serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone is known for its unique mechanism of action and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
Trazodone works by blocking the reuptake of serotonin in the brain, which increases the concentration of serotonin in the synaptic cleft. It also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. Trazodone's unique mechanism of action makes it an effective treatment option for depression and anxiety disorders.
Biochemical and Physiological Effects:
Trazodone has been shown to have several biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the brain, which is known to improve mood and reduce anxiety. Trazodone also has a sedative effect, which may help patients with insomnia. It has also been shown to have antihistaminic and alpha-adrenergic blocking effects, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Trazodone has several advantages for lab experiments. It is a well-studied compound with a unique mechanism of action, making it an ideal candidate for studying the effects of serotonin on mood and anxiety. Trazodone also has a low potential for abuse and dependence, making it a safe and effective treatment option for these disorders. However, Trazodone also has some limitations for lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. It also has a narrow therapeutic window, which may make it difficult to determine the optimal dosage for different patients.
Orientations Futures
There are several future directions for the study of Trazodone. One area of research is the development of new and more effective antidepressant and anxiolytic drugs based on Trazodone's unique mechanism of action. Another area of research is the study of Trazodone's effects on other psychiatric disorders, such as bipolar disorder, schizophrenia, and PTSD. Finally, the long-term effects of Trazodone on mood and anxiety should be studied to determine its potential as a long-term treatment option for these disorders.
Conclusion:
In conclusion, Trazodone is a well-studied compound with a unique mechanism of action that makes it an effective treatment option for depression and anxiety disorders. It has several advantages for lab experiments, including its low potential for abuse and dependence. However, it also has some limitations, such as its short half-life and narrow therapeutic window. Future research should focus on the development of new and more effective drugs based on Trazodone's unique mechanism of action and the study of its effects on other psychiatric disorders.
Méthodes De Synthèse
Trazodone can be synthesized by the reaction of 3-chlorobenzaldehyde and 4-(4-methylphenyl)-1-piperazinamine in the presence of a suitable catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form Trazodone. The synthesis of Trazodone has been extensively studied, and several methods have been developed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Trazodone has been extensively studied for its antidepressant and anxiolytic effects. It has also been studied for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder, schizophrenia, and post-traumatic stress disorder (PTSD). Trazodone has been shown to be effective in reducing the symptoms of depression and anxiety in several clinical trials. It is also known to have a low potential for abuse and dependence, making it a safe and effective treatment option for these disorders.
Propriétés
IUPAC Name |
(Z)-1-(3-chlorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3/c1-15-5-7-18(8-6-15)21-9-11-22(12-10-21)20-14-16-3-2-4-17(19)13-16/h2-8,13-14H,9-12H2,1H3/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLPVWWCRJTYCZ-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3-chlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.